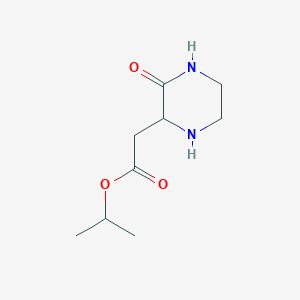

Isopropyl 2-(3-oxo-2-piperazinyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-6(2)14-8(12)5-7-9(13)11-4-3-10-7/h6-7,10H,3-5H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZNRWHYSVZXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Conformational Analysis in Chemical Research

Spectroscopic Methodologies for Structure Confirmation of Oxopiperazine Scaffolds

Spectroscopic techniques are fundamental in providing initial evidence for the successful synthesis and purification of a target molecule. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offers a comprehensive picture of the molecular structure, connectivity, and functional groups present in Isopropyl 2-(3-oxo-2-piperazinyl)acetate.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For oxopiperazine derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. Two-dimensional (2D) NMR techniques, such as COSY and HMBC, are then used to establish the connectivity between atoms.

In the ¹H NMR spectrum of an oxopiperazine scaffold, the protons of the piperazine (B1678402) ring typically appear as complex multiplets due to spin-spin coupling. The chemical shifts of these protons are influenced by the presence of the oxo group and the substituent at the 2-position. nih.gov Temperature-dependent NMR studies can reveal information about the conformational dynamics of the piperazine ring, such as chair-chair interconversion. nih.govrsc.org

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the lactam ring appearing at a characteristic downfield chemical shift. The signals for the other carbon atoms in the piperazine ring and the isopropyl acetate (B1210297) substituent can be unambiguously assigned using 2D NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar oxopiperazine structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 165-175 |

| Piperazine CH₂ | 2.8 - 4.0 | 40-55 |

| Piperazine CH | 3.5 - 4.5 | 50-60 |

| Isopropyl CH | 4.8 - 5.2 | 65-75 |

| Isopropyl CH₃ | 1.1 - 1.3 | 20-25 |

| Acetate CH₂ | 2.5 - 3.0 | 35-45 |

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. oup.com For this compound, techniques such as electrospray ionization (ESI) would be employed to generate the molecular ion.

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for piperazine derivatives involve cleavage of the C-N bonds within the ring and loss of substituents. xml-journal.netresearchgate.net Analysis of these fragment ions can help to confirm the presence of the oxopiperazine core and the isopropyl acetate side chain.

Table 2: Expected Mass Spectrometry Fragments for this compound This table outlines potential fragment ions that could be observed in the mass spectrum.

| m/z Value | Corresponding Fragment |

| [M+H]⁺ | Molecular Ion |

| [M-CH(CH₃)₂]⁺ | Loss of isopropyl group |

| [M-OCH(CH₃)₂]⁺ | Loss of isopropoxy group |

| Various fragments | Cleavage of the piperazine ring |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide, ester, and alkane functionalities.

The most prominent features would be the strong absorption band corresponding to the C=O stretching vibration of the lactam (cyclic amide) and the ester carbonyl group. pg.edu.pluomustansiriyah.edu.iq The N-H stretching vibration of the secondary amines in the piperazine ring would also be observable. libretexts.org

Table 3: Characteristic Infrared Absorption Bands for this compound This table lists the expected IR absorption frequencies for the key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3200-3500 | Medium |

| C-H Stretch (alkane) | 2850-3000 | Medium-Strong |

| C=O Stretch (lactam) | 1650-1690 | Strong |

| C=O Stretch (ester) | 1730-1750 | Strong |

| N-H Bend (amine) | 1550-1650 | Medium |

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

While spectroscopic methods provide valuable structural information, X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. ruppweb.org This technique can provide precise bond lengths, bond angles, and torsional angles, as well as the absolute stereochemistry if the molecule is chiral.

For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be a key objective. The resulting crystal structure would definitively confirm the connectivity of the atoms and the relative and absolute configuration of the stereocenter at the 2-position of the piperazine ring. nih.gov The conformation of the six-membered piperazine ring, which typically adopts a chair or twisted-boat conformation, would also be clearly elucidated. nih.gov

Computational Approaches to Conformational Dynamics and Preferred Orientations

Computational chemistry offers powerful tools to complement experimental data and provide insights into the conformational dynamics and preferred orientations of molecules. cwu.educwu.edu Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of this compound.

These computational studies can predict the relative stabilities of different conformers, such as the various chair and boat conformations of the piperazine ring, and the rotational barriers around single bonds. nih.govnjit.edu This information is crucial for understanding how the molecule might behave in different environments and how its shape can influence its properties.

Chiroptical Methods for Stereochemical Assignment and Purity Assessment

For chiral molecules, chiroptical methods provide essential information regarding their stereochemistry. numberanalytics.com Techniques such as optical rotation, circular dichroism (CD), and vibrational circular dichroism (VCD) are sensitive to the three-dimensional arrangement of atoms in a molecule. nih.govnih.gov

The measurement of the optical rotation of a sample of this compound can confirm its enantiomeric purity. Furthermore, by comparing experimentally measured CD and VCD spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of the molecule can be determined. nih.govnih.gov These methods are particularly valuable when X-ray crystallography is not feasible.

Structure Activity Relationship Sar Studies of Isopropyl 2 3 Oxo 2 Piperazinyl Acetate and Its Analogs

Elucidation of Pharmacophoric Features within the 3-Oxo-2-piperazinyl Acetate (B1210297) Core

The 3-oxo-2-piperazinyl acetate scaffold serves as a crucial pharmacophore, a molecular framework carrying the essential features for biological activity. The key elements of this core structure contribute to its interaction with biological targets. The piperazine (B1678402) ring itself is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds due to its unique physicochemical properties. researchgate.net

The pharmacophoric features of the 3-oxo-2-piperazinyl acetate core include:

A Hydrogen Bond Acceptor: The oxygen atom of the oxo group at the C3 position acts as a potent hydrogen bond acceptor, a critical interaction for anchoring the molecule within a receptor's binding site.

Hydrogen Bond Donors: The nitrogen atoms within the piperazine ring can function as hydrogen bond donors, further stabilizing the ligand-receptor complex.

A Hydrophobic Pocket: The carbon backbone of the piperazine ring provides a hydrophobic region that can engage in van der Waals interactions with nonpolar residues in the binding pocket.

An Ionizable Group: The acetate portion, particularly after hydrolysis of the isopropyl ester to the carboxylic acid, introduces a negatively charged group capable of forming ionic bonds or strong hydrogen bonds with receptor sites.

These features create a specific three-dimensional arrangement of chemical functionalities that is recognized by biological targets, leading to a pharmacological response.

Impact of Substituent Modifications on the Piperazine Ring on Biological Activity

Modifications to the piperazine ring are a common strategy in medicinal chemistry to fine-tune the pharmacological profile of a compound. researchgate.net Substitutions can significantly alter a molecule's affinity, selectivity, and pharmacokinetic properties.

N-Substitution Effects on Receptor Binding and Enzymatic Inhibition

The nitrogen atoms of the piperazine ring are key sites for modification. Introducing substituents at these positions can have profound effects on a compound's interaction with receptors and enzymes. For instance, in a series of N-phenylpiperazine analogs, substitutions on the phenyl ring were shown to modulate binding affinity and selectivity for dopamine (B1211576) D2 and D3 receptors. nih.gov

Generally, N-substitutions can:

Alter Basicity: The nature of the substituent can increase or decrease the basicity of the nitrogen atoms, affecting their ability to form ionic interactions.

Introduce Steric Hindrance: Bulky substituents can influence the conformation of the piperazine ring and may either enhance or hinder binding to a target.

The following table summarizes the effects of various N-substitutions on the biological activity of different piperazine-containing compound series.

| Compound Series | N-Substituent | Effect on Biological Activity |

| N-phenylpiperazines | Fluoride-substituted thiophenephenyl and thiazolylphenyl groups | Nanomolar binding affinity at the D3 receptor with high selectivity over the D2 receptor. nih.gov |

| 3-(4-arylpiperazin-1-yl)cinnolines | Various aryl groups | Showed varying degrees of antifungal and antitumor activity, with potency depending on the specific aryl substitution pattern. nih.govmdpi.com |

| Antipsychotic piperazines | Diverse chemical groups | The versatility of N-substitution allows for the development of molecules with a wide range of pharmacological activities. researchgate.net |

Alterations at the C2 and C3 Positions of the Piperazine Ring

Modifications at the carbon atoms of the piperazine ring, particularly at the C2 and C3 positions, are less common than N-substitutions but can also significantly impact biological activity. nih.gov Substituents at these positions can directly interact with the binding pocket of a target protein.

Studies on 3-substituted piperazine derivatives have shown that introducing various functional groups at this position can lead to ligands with affinity for sigma(1) receptors. nih.govresearchgate.net The nature and size of the substituent at C2 or C3 can influence the molecule's orientation within the binding site, potentially leading to enhanced potency or altered selectivity. For example, in oxazolo[3,4-a]pyrazine derivatives, substitutions at various positions on the bicyclic piperazine nucleus were investigated to understand their impact on antagonist properties. nih.gov

Influence of the Isopropyl Ester Moiety on Molecular Interactions and Potency

The isopropyl ester group in Isopropyl 2-(3-oxo-2-piperazinyl)acetate plays a critical role, primarily by serving as a prodrug moiety. A prodrug is an inactive or less active compound that is converted into an active drug within the body. researchgate.net

Ester Hydrolysis and its Implications for Prodrug Design

Ester prodrugs are a common strategy to improve the physicochemical properties of a drug, such as its solubility, stability, and ability to cross cell membranes. The isopropyl ester masks the polar carboxylic acid group, making the molecule more lipophilic and enhancing its absorption. nih.gov

Once absorbed, the ester is hydrolyzed by ubiquitous esterase enzymes in the body, releasing the active carboxylic acid form of the drug. nih.gov The rate of this hydrolysis is crucial for the drug's pharmacokinetic profile. Studies have shown that the hydrolysis of ester prodrugs typically follows first-order kinetics and is pH-dependent. ijpsonline.com For example, one study found that an isopropyl ester was more stable across a pH range of 1-9 compared to a methyl ester. nih.gov The rate of hydrolysis can be significantly faster in the presence of tissue homogenates or plasma, indicating enzyme-catalyzed conversion. nih.govijpsonline.com

The table below shows a comparison of the stability of methyl and isopropyl ester prodrugs at different pH values.

| Ester Prodrug | pH | Rate Constant for Degradation (x 10⁻³ h⁻¹) |

| Methyl Ester | 1-9 | 5.67 - 218.9 |

| Isopropyl Ester | 1-9 | 3.14 - 4.45 |

Data from a study on ester prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine. nih.gov

Stereochemical Influence of the Isopropyl Group

While the isopropyl group itself is not chiral, its steric bulk can have a significant influence on the molecule's biological activity. The size and shape of the ester group can affect the rate of enzymatic hydrolysis. researchgate.net Enzymes are sensitive to the three-dimensional structure of their substrates, and a bulkier group like isopropyl may be hydrolyzed at a different rate than a smaller methyl or ethyl group.

Furthermore, the steric hindrance provided by the isopropyl group can influence the conformation of the entire molecule, potentially affecting how it fits into a receptor's binding pocket before the ester is cleaved. In some cases, enzymatic hydrolysis can be stereoselective, meaning the enzyme preferentially hydrolyzes one enantiomer of a chiral ester over the other. nih.gov This highlights the importance of considering the three-dimensional structure of the entire molecule in drug design.

Exploration of Linker Modifications to the Acetate Side Chain

The acetate side chain of this compound, specifically the ester group and the methylene (B1212753) linker, presents a key area for structural modification to modulate pharmacokinetic and pharmacodynamic properties. Research in this area, while not extensive on this specific molecule, draws from broader studies on similar piperazine and piperazinone scaffolds. The primary goals of such modifications are often to enhance potency, selectivity, metabolic stability, and bioavailability.

Ester Group Modification: The isopropyl ester of the parent compound is a point of significant metabolic vulnerability, being susceptible to hydrolysis by esterases in the plasma and tissues. The modification of this ester group can profoundly impact the compound's activity and pharmacokinetic profile.

Systematic replacement of the isopropyl group with other alkyl or aryl groups can alter the compound's lipophilicity and steric bulk. For instance, replacing the isopropyl group with smaller (e.g., methyl, ethyl) or larger, more hindered (e.g., tert-butyl, cyclohexyl) alkyl groups can influence the rate of hydrolysis. Generally, bulkier esters tend to be more stable against enzymatic cleavage. The electronic nature of the ester substituent also plays a role; electron-withdrawing groups can increase the susceptibility of the carbonyl group to nucleophilic attack, potentially accelerating hydrolysis.

The following table summarizes hypothetical modifications to the ester group and their potential impact on activity, based on general principles of medicinal chemistry.

| Compound ID | R Group (Ester) | Expected Lipophilicity (LogP) | Predicted Metabolic Stability | Notes |

| 1 | Isopropyl (Parent) | Moderate | Moderate | Parent compound. |

| 1a | Methyl | Lower | Low | Potentially rapid hydrolysis. |

| 1b | Ethyl | Lower | Low to Moderate | Increased stability over methyl ester. |

| 1c | n-Propyl | Moderate | Moderate | Similar to parent compound. |

| 1d | tert-Butyl | Higher | High | Steric hindrance may significantly reduce hydrolysis. |

| 1e | Benzyl | Higher | Moderate to High | Aromatic ring may introduce new interactions. |

| 1f | Phenyl | Higher | High | Increased potential for π-π stacking interactions. |

Linker Length and Composition: Altering the length and composition of the acetate linker can impact the spatial orientation of the ester group relative to the piperazinone core. This can affect how the molecule interacts with its biological target.

Increasing the linker length from a single methylene group to two (propionate) or three (butyrate) carbons can provide greater conformational flexibility. This increased flexibility may allow the molecule to adopt a more favorable binding conformation, potentially increasing potency. Conversely, excessive flexibility can lead to an entropic penalty upon binding, reducing affinity.

Introducing substituents on the linker, such as a methyl group, can create chiral centers and introduce steric constraints. These modifications can lead to stereoselective interactions with the target, where one enantiomer is significantly more active than the other.

| Compound ID | Linker Modification | Predicted Flexibility | Potential for New Interactions | Notes |

| 1 | -CH₂- (Parent) | Low | - | Parent compound. |

| 2a | -CH₂CH₂- | Moderate | - | Increased linker length. |

| 2b | -CH(CH₃)- | Low | Potential for stereospecific interactions. | Introduction of a chiral center. |

| 2c | -O-CH₂- | Moderate | Hydrogen bond acceptor (ether oxygen). | Altered polarity and ADME properties. |

| 2d | -NH-CH₂- | Moderate | Hydrogen bond donor/acceptor (amine). | Potential for improved solubility. |

Comparative SAR with Other Piperazine and Diketopiperazine Derivatives

Piperazine Derivatives: Simple piperazines lacking the oxo group generally exhibit greater conformational flexibility. researchgate.netnih.gov The introduction of a single carbonyl group at the 3-position, as in the parent compound, rigidifies the ring system. This conformational constraint can be advantageous for binding to specific biological targets by reducing the entropic cost of binding. The amide bond introduced by the oxo group also provides a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for target recognition. documentsdelivered.com SAR studies on various piperazine-containing drugs have highlighted the importance of the piperazine ring's substitution pattern for activity and selectivity. documentsdelivered.com

Diketopiperazine Derivatives: Diketopiperazines (DKPs), which contain two carbonyl groups (typically at the 2 and 5 positions), are even more rigid than the 3-oxo-piperazines. uab.cat DKPs are often considered privileged scaffolds in drug discovery due to their peptide-like nature and favorable pharmacokinetic properties. nih.gov

When comparing the SAR of 3-oxo-piperazines with 2,5-diketopiperazines, several key differences emerge:

Rigidity and Conformation: 2,5-DKPs possess a more planar and rigid structure compared to the more flexible chair/boat conformations available to 3-oxo-piperazines. This difference in conformational space can lead to distinct binding modes and target selectivities.

Hydrogen Bonding: 2,5-DKPs have two amide units, offering more hydrogen bonding opportunities compared to the single amide in 3-oxo-piperazines. This can result in stronger and more specific interactions with the target protein.

Substitution Pattern: The presence of two carbonyl groups in 2,5-DKPs influences the reactivity and substitution patterns at other positions of the ring. SAR studies of 2,5-DKPs have shown that the nature and stereochemistry of the substituents at the 3- and 6-positions are crucial for biological activity. nih.gov

The following table provides a comparative overview of the structural features and their potential implications for SAR.

| Feature | Piperazine | 3-Oxo-piperazine | 2,5-Diketopiperazine |

| Core Structure | Saturated heterocycle | Lactam-containing heterocycle | Cyclic dipeptide |

| Rigidity | Flexible | Moderately rigid | Rigid |

| Key Functional Groups | Two secondary amines | One secondary amine, one amide | Two amides |

| Hydrogen Bonding | Donors/Acceptors (amines) | Donor/Acceptor (amide), Donor (amine) | Donors/Acceptors (amides) |

| Common SAR Focus | N-substituents | N- and C-substituents | C3/C6 substituents, N-alkylation |

Biological Activity and Mechanistic Insights for Oxopiperazine Compounds

General Biological Activities Associated with the Oxopiperazine Scaffold

The versatility of the oxopiperazine ring system allows for the synthesis of a diverse range of derivatives with significant therapeutic potential. These compounds have been investigated for their efficacy in various disease models, showcasing a broad spectrum of biological activities.

Oxopiperazine derivatives have emerged as a promising class of compounds with significant anti-proliferative and antitumor properties. Research has shown that these molecules can inhibit the growth of various cancer cell lines through diverse mechanisms. For instance, certain dispiropiperazine derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis and necrosis in human cancer cells. researchgate.net

One notable group of related compounds, the epipolythiodioxopiperazine (ETP) alkaloids, which contain a dioxopiperazine core, exhibit potent antitumor activity. nih.govrsc.orgnih.gov Analogs of these natural products have demonstrated low nanomolar activity against both solid and hematological tumors in vitro. nih.gov Their mechanisms of action are multifaceted, involving the induction of apoptosis and the regulation of key cancer-related signaling pathways such as HIF-1, NF-κB, and PI3K/AKT/mTOR. nih.gov Furthermore, some piperazine-linked compounds have been designed to target specific cancer-associated enzymes like carbonic anhydrase IX (CAIX). nih.gov

Studies on various cancer cell lines have demonstrated the cytotoxic effects of oxopiperazine-containing molecules. For example, novel vindoline-piperazine conjugates have shown significant growth inhibition in a panel of 60 human tumor cell lines, with some derivatives exhibiting low micromolar GI50 values against breast and non-small cell lung cancer lines. acgpubs.org Similarly, phenoxazine (B87303) derivatives have been found to inhibit the growth and viability of leukemia cells by arresting the cell cycle and inducing apoptosis. nih.gov The anti-proliferative effects are often achieved through mechanisms that include DNA damage and disruption of mitotic spindle positioning. researchgate.net

| Compound Class | Cancer Cell Line(s) | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| Dispiropiperazine derivatives | SW480 (colon) and others | Anti-proliferative, apoptosis, necrosis | G2/M phase cell cycle arrest, DNA damage, mitotic spindle disruption researchgate.net |

| Epipolythiodioxopiperazine (ETP) analogs | Melanoma, Lung cancer | Tumor growth suppression | Induction of apoptosis, modulation of HIF-1, NF-κB, PI3K/AKT/mTOR pathways nih.govnih.gov |

| Vindoline-piperazine conjugates | MDA-MB-468 (breast), HOP-92 (lung) | Growth inhibition | Cytotoxicity acgpubs.org |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 4T1 (breast) | Cytotoxicity | Targeting Carbonic Anhydrase IX (CAIX) nih.gov |

| Phenoxazine derivatives | MT-1, HUT-102, MT-2 (leukemia) | Growth inhibition, apoptosis | Sub G0/G1 phase cell cycle arrest nih.gov |

The oxopiperazine scaffold and its broader piperazine (B1678402) family have been a source of compounds with significant antimicrobial activity. These derivatives have shown efficacy against a range of bacterial and fungal pathogens. researchgate.net The mechanism of action for their antimicrobial effects can vary, but often involves disruption of essential cellular processes in the microorganisms.

In terms of antibacterial action, piperazine derivatives have been shown to target the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and subsequent cell death. nih.gov Some piperazine-based polymers exhibit contact-killing antimicrobial properties through electrostatic interactions between the positively charged polymer and the negatively charged microbial cell wall, resulting in cell lysis. nih.gov

With respect to antifungal activity, certain piperazine-1-carboxamidine derivatives have been found to induce the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans, leading to fungal cell death. nih.gov Other piperazine-azole hybrids function by disrupting the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme, a critical component of the fungal cell membrane. nih.gov Various synthetic piperazine derivatives have demonstrated broad-spectrum activity against multiple fungal strains, including non-albicans Candida and Aspergillus species. acgpubs.orgnih.govresearchgate.net

| Organism Type | Example Compound Class | Mechanism of Action |

|---|---|---|

| Bacteria | Piperazine polymers | Disruption of cytoplasmic membrane, cell lysis via electrostatic interaction nih.gov |

| Fungi (C. albicans) | Piperazine-1-carboxamidine derivatives | Accumulation of endogenous reactive oxygen species (ROS) nih.gov |

| Fungi | Piperazine-azole hybrids | Inhibition of 14α-demethylase and disruption of ergosterol biosynthesis nih.gov |

Compounds incorporating the oxopiperazine scaffold have demonstrated notable anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory pathways and mediators. A significant area of research has focused on their ability to act as antagonists for bradykinin (B550075) receptors, which are pivotal in inflammation and pain signaling. nih.gov

For instance, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid has been shown to exhibit anti-inflammatory activity comparable to that of diclofenac (B195802) in a carrageenan-induced paw edema model in rats. researchgate.net The anti-inflammatory effect is attributed to the suppression of edema development. researchgate.net Other piperazine derivatives have been investigated for their ability to reduce cell migration and the activity of myeloperoxidase, an enzyme involved in inflammation. nih.gov Furthermore, some compounds have been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov The inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, is another mechanism by which some related compounds exert their anti-inflammatory effects. nih.gov

The oxopiperazine scaffold has proven to be a valuable template for the design of potent and selective ligands for various G protein-coupled receptors (GPCRs). A significant body of research has focused on the development of oxopiperazine-based compounds as bradykinin B1 receptor antagonists and melanocortin-4 receptor (MC4R) agonists.

Bradykinin B1 Receptor Antagonism: Novel and highly potent oxopiperazine-based bradykinin B1 receptor antagonists have been discovered. nih.gov These compounds have shown improved in vitro potency and metabolic stability compared to earlier series. nih.gov For example, 3-Oxo-2-piperazinyl acetamides have been identified as potent antagonists for the treatment of pain and inflammation. nih.gov The replacement of oxopiperazine acetamides with dehydro-oxopiperazine acetamides has led to compounds with enhanced activity against the B1 receptor.

Melanocortin-4 Receptor Agonism: Orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based compounds have been identified as potent MC4R agonists, showing potential as anti-obesity agents. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the oxopiperazine template can significantly influence binding affinity and functional potency for MC4R. nih.gov These agonists have been shown to induce significant weight loss in animal models of obesity. nih.gov

Elucidation of Molecular Mechanisms of Action (MoA)

Understanding the precise molecular mechanisms by which oxopiperazine compounds exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their molecular targets and validating these interactions through a variety of assays.

The identification of the molecular targets of bioactive small molecules is a critical step in drug discovery. For oxopiperazine derivatives, this process often involves a combination of computational and experimental approaches. Once a potential target is identified, its interaction with the compound is validated through biochemical and cell-based assays.

For receptor ligands, such as the bradykinin B1 receptor antagonists and MC4R agonists, target engagement is confirmed through radioligand binding assays and functional assays that measure downstream signaling events. For example, the potency of MC4R agonists can be determined by measuring the accumulation of cyclic AMP (cAMP) in cell-based assays. innoprot.comdoi.orgnih.govcreative-biolabs.comnih.gov Similarly, the antagonist activity at the bradykinin B1 receptor can be assessed in biochemical challenge models and by measuring inhibition of agonist-induced cellular responses. nih.govcreative-biolabs.comnih.govacs.orgmedchemexpress.com

In the context of anticancer activity, target deconvolution strategies are employed to identify the proteins or pathways modulated by the oxopiperazine compound. researchgate.netresearchgate.net Techniques such as affinity chromatography and mass spectrometry can be used to isolate and identify protein targets from cell lysates. Validation of these targets can then be performed using cell-based assays that measure specific cellular processes. For instance, if a compound is hypothesized to inhibit a particular kinase, its activity can be confirmed using in vitro kinase assays and by observing the downstream effects of kinase inhibition in cancer cells. For compounds that induce apoptosis, assays such as Annexin V staining, caspase activity assays, and analysis of DNA fragmentation are utilized to confirm the mechanism. researchgate.net Similarly, the effect on the cell cycle can be validated by flow cytometry analysis. researchgate.netmdpi.commdpi.com

Enzymatic Inhibition or Activation Studies (e.g., Monoacylglycerol Lipase (B570770), Acetyl-CoA Carboxylase)

There are no available studies that specifically investigate the inhibitory or activatory effects of Isopropyl 2-(3-oxo-2-piperazinyl)acetate on enzymes such as Monoacylglycerol Lipase or Acetyl-CoA Carboxylase. Research on other piperazine derivatives has shown potential for enzyme inhibition, but these findings are not directly applicable to the specified compound.

Modulation of Signal Transduction Pathways

No research has been published detailing the modulation of any signal transduction pathways by this compound. While other complex natural compounds and piperine (B192125) derivatives have been shown to modulate various signaling cascades, similar studies on this compound have not been reported. rsc.orgnih.gov

Protein-Ligand Interaction Studies

There is a lack of specific data from protein-ligand interaction studies involving this compound. Although general studies on piperazine-substituted compounds have demonstrated binding to proteins like bovine serum albumin, no such interactions have been documented for the compound . mdpi.com

In Vitro Biological Screening Platforms and Methodologies

Specific in vitro biological screening data for this compound is not available in the current scientific literature.

Cell-Based Assays for Viability, Apoptosis, and Cell Cycle Analysis

No cell-based assay results concerning the effects of this compound on cell viability, apoptosis, or cell cycle progression have been published. While some studies have explored the cytotoxic effects of other piperazin-2-one (B30754) based structures on various cancer cell lines, this information cannot be attributed to this compound. nih.gov

Biochemical Assays for Enzyme Activity and Receptor Binding

There are no published biochemical assay data detailing the specific enzyme activity or receptor binding profile for this compound.

Metabolic Studies and Biotransformation Research on Oxopiperazine Derivatives

In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)

The initial step in evaluating the metabolic fate of a compound is often an in vitro assessment of its stability in the presence of liver microsomes. These subcellular fractions contain a high concentration of drug-metabolizing enzymes and provide a reliable model for predicting in vivo hepatic clearance. evotec.com

Studies on a series of five oxopiperazine derivatives have demonstrated a generally high resistance to metabolic transformation in human liver microsomes. researchgate.net The metabolic stability for these compounds was consistently high, with percentages never falling below 97%. researchgate.net For some derivatives, the stability was exceptionally high, exceeding 99.9%. researchgate.net However, even in highly stable compounds, slight metabolization can occur, leading to the formation of oxidized products. researchgate.net

Table 1: Example of In Vitro Metabolic Stability of Related Oxopiperazine Derivatives in Human Liver Microsomes

| Compound | Percentage of Metabolic Stability | Metabolite Formation |

|---|---|---|

| Derivative 1 | >99.9% | Not Detected |

| Derivative 2 | >99.9% | Not Detected |

| Derivative 3 | >99.9% | Not Detected |

| Derivative 4 | 98.32% | Oxidized Metabolite (1.68%) |

| Derivative 5 | 97.94% | Oxidized Metabolite (2.06%) |

Note: This data is representative of related oxopiperazine derivatives and is intended to be illustrative. researchgate.net

Identification of Major Metabolites and Biotransformation Pathways

Identifying the metabolites of a parent compound is essential for a complete understanding of its biological activity and clearance mechanisms. For piperazine-containing structures, metabolic pathways can be diverse.

In studies of related compounds, the primary metabolic pathways observed in human liver microsomes involved oxidation. frontiersin.org For instance, aliphatic hydroxylation of the piperazine (B1678402) ring is a common metabolic route. frontiersin.org This can be followed by further oxidation to form more polar metabolites. frontiersin.org

The process of identifying these metabolites typically involves incubating the parent compound with liver microsomes and cofactors like NADPH, followed by analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov For other complex heterocyclic molecules, biotransformation can include multistep processes involving both oxidation and conjugation reactions. nih.gov

Cytochrome P450 (CYP) Interaction and Inhibition Studies

Cytochrome P450 enzymes are a superfamily of proteins primarily responsible for the Phase I metabolism of many drugs. nih.gov Assessing the potential of a new chemical entity to inhibit or induce these enzymes is critical to predict potential drug-drug interactions. fda.gov

While specific CYP inhibition data for Isopropyl 2-(3-oxo-2-piperazinyl)acetate is not available, the general approach involves in vitro assays using a panel of human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5). fda.gov These studies determine the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC50 value). A low IC50 value suggests a higher potential for drug-drug interactions. fda.gov

Table 2: Examples of In Vitro Selective Inhibitors for CYP-Mediated Metabolism

| Enzyme | Example Inhibitor |

|---|---|

| CYP1A2 | α-naphthoflavone, furafylline |

| CYP2B6 | clopidogrel, sertraline |

| CYP2C8 | gemfibrozil glucuronide, montelukast |

| CYP2C9 | sulfaphenazole, tienilic acid |

| CYP2C19 | N-3-benzyl-nirvanol, ticlopidine |

| CYP2D6 | paroxetine, quinidine |

| CYP3A4/5 | itraconazole, ketoconazole |

Note: This table provides examples of known inhibitors for various CYP enzymes and is for illustrative purposes. fda.gov

Impact of Structural Modifications on Metabolic Fate

The metabolic stability and pathways of a molecule can be significantly altered by even minor structural modifications. nih.gov Medicinal chemistry efforts often focus on designing structural analogs to improve metabolic properties. nih.gov

For instance, in a series of piperazin-1-ylpyridazines, systematic structural modifications led to a more than 50-fold improvement in in vitro microsomal half-lives. nih.gov This demonstrates that targeted chemical changes can effectively block sites of metabolic vulnerability. Modifications to the piperazine ring itself, such as altering substituents or the ring structure, can have a profound impact on metabolic clearance. nih.govnih.gov For example, replacing a piperazine with a homopiperazine (B121016) or a piperidine (B6355638) ring has been shown to improve metabolic stability in certain series of compounds. nih.gov The strategic placement of functional groups can also direct metabolism away from pathways that lead to rapid clearance or the formation of reactive metabolites. frontiersin.org

Computational Chemistry and Theoretical Modeling of Isopropyl 2 3 Oxo 2 Piperazinyl Acetate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as Isopropyl 2-(3-oxo-2-piperazinyl)acetate, might interact with a biological target, typically a protein or enzyme.

Binding Mode Predictions and Active Site Analysis

Without a specified biological target for this compound, any discussion of binding modes or active site interactions would be purely speculative. The prediction of how a ligand binds is entirely dependent on the three-dimensional structure of the target's active site. Research on other piperazine (B1678402) derivatives has shown their potential to interact with a variety of receptors, but these findings cannot be directly extrapolated to this specific compound without dedicated studies. nih.govmdpi.com

Rational Design of Analogs Based on Docking Outcomes

The rational design of analogs is a subsequent step that relies on the insights gained from molecular docking. By understanding the key interactions between a ligand and its target, medicinal chemists can propose modifications to the ligand's structure to enhance binding affinity, selectivity, or other desirable properties. In the absence of initial docking data for this compound, no scientifically grounded recommendations for analog design can be made.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Developing a QSAR model requires a dataset of structurally related compounds with experimentally determined activities. For this compound, there is no publicly available dataset of analogs and their corresponding biological activities, which is a prerequisite for building a predictive QSAR model. Studies on other piperazine derivatives have successfully employed QSAR to elucidate the structural features important for their biological effects. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and the stability of ligand-target complexes. nih.govresearchgate.net Such simulations could reveal the accessible conformations of this compound in different environments (e.g., in water or bound to a protein). However, no specific MD simulation studies for this compound have been published. The study of cyclic peptides, which share some structural rigidity with the piperazine ring, has demonstrated the power of MD in understanding conformational landscapes. nih.govyoutube.comdigitellinc.com

In Silico Prediction of Molecular Properties Relevant to Biological Activity

A variety of computational tools can predict the physicochemical properties of a molecule that are relevant to its potential as a drug, such as its lipophilicity (LogP), distribution coefficient (LogD), and ligand efficiency. While these properties can be calculated for this compound using available software, a comprehensive analysis and interpretation in the context of a specific biological target are lacking in the scientific literature. The concept of ligand efficiency, for instance, which relates binding affinity to the size of the molecule, is a valuable metric in lead optimization but requires experimental binding data for its calculation. acs.orgtaylorandfrancis.com

Predicted Physicochemical Properties (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| LogP | (Value not available from specific studies) | Measures lipophilicity, affecting absorption and distribution. |

| LogD (at pH 7.4) | (Value not available from specific studies) | Lipophilicity at physiological pH, influencing cell permeability. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations can provide detailed information about the electronic properties of a molecule, such as its orbital energies, charge distribution, and reactivity. jksus.orgscilit.com These calculations can help in understanding the molecule's intrinsic stability and its potential to interact with biological targets. While quantum chemical studies have been performed on other piperazine derivatives to investigate their molecular geometry and electronic characteristics, similar analyses for this compound are not found in the current body of scientific literature. ebyu.edu.trnih.gov

Isopropyl 2 3 Oxo 2 Piperazinyl Acetate As a Research Probe and Tool Compound

Application in Proteomics Research and Target Validation

The application of small molecules in proteomics, particularly for target identification and validation, is a cornerstone of modern drug discovery. Chemical probes derived from scaffolds like piperazinone can be instrumental in these efforts. Although specific proteomics studies employing Isopropyl 2-(3-oxo-2-piperazinyl)acetate are not readily found, the general principles of chemical biology suggest its potential utility.

Derivatives of the 2-(3-oxopiperazin-2-yl)acetic acid scaffold could be functionalized to create affinity-based probes or photo-affinity labels. By incorporating a reactive group (e.g., a benzophenone) or an affinity tag (e.g., biotin) onto the piperazinone ring or the acetate (B1210297) moiety, researchers could potentially perform "pull-down" experiments. In such an experiment, the probe would be incubated with cell lysates or living cells, and upon activation (e.g., by UV light for a photo-affinity label), it would covalently bind to its protein targets. The biotin (B1667282) tag would then allow for the selective enrichment of these probe-protein complexes using streptavidin-coated beads, followed by identification of the bound proteins using mass spectrometry.

This approach would enable the deconvolution of the cellular targets of this chemical class, providing crucial insights into its mechanism of action and potential therapeutic applications. The validation of these identified targets could then be pursued using genetic techniques such as siRNA or CRISPR/Cas9, confirming the on-target effects of the parent compound.

Use as a Chemical Probe for Exploring Biological Pathways

Chemical probes are essential for dissecting complex biological pathways. The piperazine (B1678402) scaffold is a common feature in molecules designed to modulate specific cellular signaling cascades. For instance, various piperazine derivatives have been synthesized and evaluated for their ability to interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes, thereby allowing researchers to probe their functions in cellular and organismal contexts.

One relevant example is the use of piperazine derivatives in studying the 5-HT1AR/BDNF/PKA signaling pathway, which is implicated in depression. nih.gov Researchers have designed and synthesized piperazine-containing compounds to modulate the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR), a key player in this pathway. nih.gov By observing the downstream effects of these probes on brain-derived neurotrophic factor (BDNF) and protein kinase A (PKA), they can elucidate the intricate connections within this signaling network. nih.gov

Given its structure, this compound could serve as a starting point for the development of more sophisticated chemical probes. The ester functionality could be hydrolyzed in situ to the corresponding carboxylic acid, which might have a different biological activity profile. This potential for metabolic activation could be exploited to design probes with conditional activity. Furthermore, systematic modification of the piperazinone ring could lead to the development of selective probes for specific enzymes or receptors, enabling a detailed exploration of their roles in various biological pathways. researchgate.net

Role in the Identification and Optimization of Lead Compounds for Academic Exploration

The 2-(3-oxopiperazin-2-yl)acetic acid scaffold can be considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes it an attractive starting point for academic research aimed at identifying and optimizing novel lead compounds for a variety of diseases.

The process of lead optimization often involves the systematic modification of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. The 2-(3-oxopiperazin-2-yl)acetate scaffold offers several points for chemical diversification. For example, the nitrogen atoms of the piperazinone ring can be substituted with various functional groups to explore the structure-activity relationship (SAR). Additionally, the acetate side chain can be modified to alter the compound's polarity and ability to interact with its target.

An example of lead optimization involving a related scaffold can be seen in the development of piperazinyl-pyrimidine analogues as inhibitors of the Chikungunya virus. nih.gov In this academic exploration, researchers performed extensive modifications on a lead compound to enhance its antiviral activity and improve its metabolic stability and toxicological profile. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to academic drug discovery and could be applied to derivatives of this compound to explore their therapeutic potential.

Table 1: Potential Modifications of the 2-(3-oxopiperazin-2-yl)acetate Scaffold for Lead Optimization

| Modification Site | Potential Modifications | Desired Outcome |

|---|---|---|

| Piperazinone N1 | Alkylation, Arylation | Improved potency, selectivity, and pharmacokinetic properties |

| Piperazinone N4 | Acylation, Sulfonylation | Modulation of solubility and cell permeability |

| Acetate Side Chain | Amidation, Esterification | Alteration of polarity and target interactions |

Contribution to Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) relies on the three-dimensional structural information of a biological target to guide the design of potent and selective inhibitors. The piperazinone scaffold has been successfully employed in SBDD initiatives targeting various enzymes.

For example, piperazinone-based inhibitors have been designed and synthesized to target Factor Xa, a key enzyme in the blood coagulation cascade. nih.gov By understanding the binding mode of the piperazinone core within the active site of Factor Xa, researchers were able to optimize the substituents on the scaffold to achieve high potency and selectivity. nih.gov Similarly, piperazinone-containing compounds have been developed as inhibitors of PI3Kδ, a lipid kinase involved in cancer and inflammatory diseases. nih.gov The rigid structure of the piperazinone ring can help to position key pharmacophoric groups in the proper orientation for optimal interaction with the target protein.

Should this compound or its derivatives show activity against a particular enzyme, its co-crystal structure with the target could be determined using X-ray crystallography. This structural information would be invaluable for guiding further SBDD efforts. Computational modeling and molecular docking studies could then be used to predict the binding of new analogs and prioritize their synthesis, accelerating the discovery of more potent and selective drug candidates.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(3-oxo-2-piperazinyl)acetic acid |

| 5-hydroxytryptamine |

| brain-derived neurotrophic factor |

Emerging Research Frontiers and Future Perspectives for Oxopiperazine Compounds

Exploration of Novel Biological Targets for Oxopiperazine Scaffolds

The versatility of the oxopiperazine core structure allows for the synthesis of diverse libraries of compounds, making it an attractive scaffold for targeting various biological macromolecules. nih.gov Researchers are actively exploring novel biological targets for oxopiperazine derivatives beyond their traditional applications.

One area of intense investigation is their potential as modulators of protein-protein interactions (PPIs), which are implicated in numerous disease states but are notoriously difficult to target with small molecules. For instance, novel oxopiperazine-based peptidomimetics have been developed as inhibitors of the PEX5-PEX14 PPI, which is crucial for glycosome biogenesis in Trypanosoma parasites. nih.gov Disruption of this interaction leads to parasite death, opening new avenues for the development of drugs against trypanosomal infections. nih.gov

Another significant target class being explored is G-protein coupled receptors (GPCRs). Oxopiperazine-based compounds have been identified as potent agonists of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis. researchgate.netnih.gov These findings have spurred the development of potential anti-obesity agents. nih.gov The sigma-2 (σ2) receptor, which is overexpressed in several tumor cell types, is another promising target for which oxopiperazine analogs are being evaluated. nih.gov

Furthermore, the antiviral potential of oxopiperazines is an active area of research. A series of 2-oxopiperazine derivatives have been identified as potent inhibitors of the dengue virus, targeting the viral NS4B protein. nih.gov This discovery highlights the potential of the oxopiperazine scaffold in the development of novel antiviral therapeutics.

| Biological Target Class | Specific Target Example | Therapeutic Area |

| Protein-Protein Interactions (PPIs) | PEX5-PEX14 | Neglected Tropical Diseases (Trypanosomiasis) |

| G-Protein Coupled Receptors (GPCRs) | Melanocortin-4 Receptor (MC4R) | Obesity |

| Viral Proteins | Dengue Virus NS4B | Infectious Diseases (Dengue) |

| Sigma Receptors | Sigma-2 (σ2) Receptor | Oncology |

Integration of Artificial Intelligence and Machine Learning in Oxopiperazine Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and oxopiperazine research is no exception. These computational tools are being employed to accelerate the identification of novel drug candidates, predict their biological activities, and optimize their properties.

Machine learning algorithms can be trained on large datasets of known oxopiperazine derivatives and their corresponding biological activities to develop predictive models. nih.govgithub.io These models can then be used to virtually screen vast chemical libraries to identify new oxopiperazine-based compounds with a high probability of being active against a specific biological target. nih.gov This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Furthermore, AI and ML can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of oxopiperazine derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net Convolutional neural networks are being explored to predict molecular bioactivities from novel molecular matrix representations. researchgate.net By analyzing structure-activity relationships (SAR), machine learning models can also guide the design of new oxopiperazine analogs with improved potency and selectivity. github.com

| AI/ML Application | Description | Impact on Oxopiperazine Research |

| Predictive Bioactivity Modeling | Using algorithms to predict the biological activity of novel compounds. nih.gov | Accelerates the identification of promising drug candidates. |

| Virtual Screening | Screening large virtual libraries of compounds against a target. nih.gov | Reduces reliance on expensive and time-consuming experimental screening. |

| ADME/Tox Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. researchgate.net | Enables early-stage selection of candidates with better drug-like properties. |

| SAR Analysis and Lead Optimization | Identifying key structural features for activity and guiding the design of more potent compounds. github.com | Facilitates the rational design of optimized oxopiperazine derivatives. |

Development of Advanced In Vitro and Ex Vivo Model Systems for Compound Evaluation

To improve the predictive power of preclinical studies and reduce the reliance on animal testing, there is a growing emphasis on the development and utilization of advanced in vitro and ex vivo model systems. nih.gov These models more accurately recapitulate human physiology and disease states, providing more relevant data on the efficacy and potential toxicity of oxopiperazine compounds.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly being used to evaluate the anti-cancer activity of novel therapeutic agents. nih.govcorning.comoncohemakey.com These models mimic the complex cellular interactions and microenvironment of tumors more closely than traditional 2D cell cultures. nih.govselectscience.net

Organ-on-a-chip (OoC) technology represents a significant leap forward in in vitro modeling. springernature.comresearchgate.netmdpi.com These microfluidic devices contain living human cells in a micro-engineered environment that simulates the architecture and function of human organs. nih.gov OoC models can be used to study the pharmacokinetics and pharmacodynamics of oxopiperazine derivatives in a more physiologically relevant context, providing valuable insights into their efficacy and potential organ-specific toxicity. nih.gov The integration of multiple organ chips can further simulate systemic drug effects. nih.gov

| Model System | Description | Application in Oxopiperazine Research |

| 3D Cell Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue and tumor microenvironments. nih.govcorning.com | Efficacy testing of anti-cancer oxopiperazine derivatives. oncohemakey.com |

| Organ-on-a-Chip (OoC) | Microfluidic devices that replicate the key functions of human organs. researchgate.netmdpi.com | Pharmacokinetic and toxicity profiling of oxopiperazine compounds. nih.gov |

| Tissue-Derived Tumor Spheres | 3D cultures derived directly from patient tumor tissue. nih.gov | Personalized medicine approaches for evaluating oxopiperazine-based therapies. |

Synthesis and Characterization of Novel Oxopiperazine Derivatives with Enhanced Selectivity or Potency

The synthesis of novel oxopiperazine derivatives with improved pharmacological properties remains a cornerstone of research in this field. nih.gov Medicinal chemists are continuously developing innovative synthetic strategies to create libraries of diverse oxopiperazine analogs and to fine-tune their structures for enhanced selectivity and potency. rsc.org

Stereoselective synthesis is crucial, as the biological activity of chiral oxopiperazine compounds is often dependent on their stereochemistry. nih.gov Efficient and scalable routes for the synthesis of enantiomerically pure oxopiperazines are being developed to facilitate structure-activity relationship (SAR) studies. nih.govresearchgate.net

The modification of substituents on the oxopiperazine ring is a key strategy for optimizing the pharmacological profile of these compounds. wisdomlib.orgnih.govnih.govacgpubs.org For example, in the development of MC4R agonists, acylation of a specific residue on a 1,3,4-trisubstituted 2-oxopiperazine template significantly increased binding affinity and functional activity. nih.gov Similarly, the introduction of different functional groups can be used to modulate the selectivity of oxopiperazine derivatives for their intended biological targets. researchgate.netresearchgate.net

| Synthetic Strategy | Objective | Example |

| Stereoselective Synthesis | To produce enantiomerically pure compounds to investigate stereochemistry-dependent activity. nih.gov | Diastereoselective elaboration of orthogonally protected 2-oxopiperazines. nih.gov |

| Scaffold Diversification | To create a wide range of analogs for screening against various targets. researchgate.netresearchgate.net | Solid-phase synthesis of Δ⁵-2-oxopiperazine libraries. researchgate.net |

| Substituent Modification | To enhance potency, selectivity, and pharmacokinetic properties. researchgate.net | Acylation of a 2-oxopiperazine-based MC4R agonist to improve binding affinity. nih.gov |

Application in Research on Neglected Tropical Diseases (e.g., Antimalarial Research)

The development of new treatments for neglected tropical diseases (NTDs) is a global health priority. mdpi.combohrium.com The oxopiperazine scaffold has emerged as a promising starting point for the discovery of novel drugs against these debilitating illnesses.

As mentioned earlier, oxopiperazine-based compounds that inhibit the PEX5-PEX14 PPI have shown cellular activity against T. b. brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). nih.gov This provides a novel approach for the development of trypanocidal agents. nih.gov Research into cyanopyridine analogues has also been pursued for Chagas disease, another NTD caused by a Trypanosoma parasite. conicet.gov.arnih.gov

In the field of antimalarial research, piperazine-containing compounds have a long history. nih.gov More recently, imidazolopiperazines have been identified as a novel class of antimalarials that are effective against both the active and dormant ring stages of Plasmodium falciparum, including artemisinin-resistant strains. nih.gov While not strictly oxopiperazines, the success of these related piperazine (B1678402) derivatives suggests that the oxopiperazine scaffold could also be a valuable template for the design of new antimalarial drugs. beilstein-journals.orgbeilstein-journals.org The incorporation of a ferrocenyl group into 1,3-oxazine derivatives has also shown promise in developing new antimalarial and antitrypanosomal agents. mdpi.com

| Neglected Tropical Disease | Target/Approach | Relevance of Oxopiperazine/Piperazine Scaffold |

| African Trypanosomiasis | Inhibition of PEX5-PEX14 PPI | Oxopiperazine-based peptidomimetics show trypanocidal activity. nih.gov |

| Malaria | Multiple targets | Imidazolopiperazines are effective against artemisinin-resistant parasites. nih.gov |

| Chagas Disease | Novel antichagasic agents | Cyanopyridine analogues have been investigated as potential treatments. conicet.gov.ar |

| Dengue Fever | Inhibition of NS4B protein | 2-Oxopiperazine derivatives show potent anti-dengue activity. nih.gov |

Q & A

Basic: How can the crystal structure of Isopropyl 2-(3-oxo-2-piperazinyl)acetate be determined experimentally?

Methodological Answer:

- Experimental Design : Use single-crystal X-ray diffraction with a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Collect data via φ/ω scans and apply multi-scan absorption corrections (e.g., SADABS) .

- Structure Solution : Employ direct methods (SHELXT) for initial atom positioning and SHELXL for refinement. Hydrogen atoms are typically located via difference Fourier maps and refined with constrained parameters .

- Validation : Key metrics include R-factors (e.g., R₁ < 0.05), goodness-of-fit (S ≈ 1.2), and θ range (2.2°–28.1° for completeness) .

Basic: What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR (e.g., δ 1.25 ppm for isopropyl CH₃, δ 7.74 ppm for aromatic protons) to confirm functional groups and stereochemistry .

- Mass Spectrometry : Use EI-MS to observe the molecular ion peak (e.g., m/z 294 [M⁺] for analogous derivatives) and fragmentation patterns .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Advanced: How can discrepancies in crystallographic data (e.g., high R-factors) be addressed during refinement?

Methodological Answer:

- Diagnostic Steps : Check for twinning, disorder, or incorrect space group assignments using SHELXL’s validation tools. For example, resolved Rᵢₙₜ = 0.030 via rigorous data filtering .

- Refinement Adjustments : Apply anisotropic displacement parameters for heavy atoms and constrain hydrogen atoms using riding models. Adjust weighting schemes (e.g., ) to improve S values .

- Data Quality : Ensure θmax > 25° and redundancy > 4 to minimize errors .

Advanced: How can reaction conditions be optimized to improve synthetic yield and enantioselectivity?

Methodological Answer:

- Catalytic Systems : For asymmetric synthesis, test Rh-based catalysts with chiral ligands (e.g., achieved 82% ee for a chromane derivative using methyl (E)-2-(chroman-4-ylidene)acetate) .

- Parameter Variation : Optimize temperature (e.g., 273 K for sulfoxide formation), stoichiometry (e.g., 1.05 eq. oxidizing agent), and solvent polarity .

- Steric Effects : Bulky substituents (e.g., isopropyl groups) may hinder reactivity; consider alternative protecting groups or stepwise functionalization .

Advanced: How are non-covalent interactions analyzed in the crystal packing of this compound?

Methodological Answer:

- Software Tools : Use Mercury or OLEX2 to visualize π-π stacking (e.g., 3.713 Å separation between benzofuran rings) and halogen bonding (e.g., I···O interactions at 2.994 Å) .

- Quantitative Metrics : Measure hydrogen-bond distances (C-H···O: 2.2–2.5 Å) and angles (>120°) to assess stabilization contributions.

- Thermal Motion : Analyze anisotropic displacement parameters (Uᵢⱼ) to identify dynamic disorder or lattice flexibility .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (e.g., Rf = 0.74 in pure EtOAc for derivatives) .

- Crystallization : Recrystallize from polar solvents (e.g., dichloromethane/hexane) to obtain high-purity single crystals for XRD .

- Validation : Confirm purity via TLC, melting point analysis (e.g., 403–404 K), and HPLC .

Advanced: How can computational methods complement experimental data for electronic property analysis?

Methodological Answer:

- DFT Calculations : Perform geometry optimization at the B3LYP/6-31G* level to predict electrostatic potential surfaces and HOMO-LUMO gaps. Compare with XRD bond lengths (e.g., C=O: 1.21 Å) to validate accuracy .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data on analogous compounds .

- Data Integration : Overlay computational electron density maps with XRD-derived maps to identify discrepancies (e.g., torsional angle deviations) .

Advanced: How should researchers resolve conflicting spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

- 2D NMR : Use COSY and HSQC to assign coupling patterns and verify connectivity. For example, distinguish diastereotopic protons in piperazinyl or isopropyl groups .

- Variable-Temperature NMR : Probe dynamic processes (e.g., ring puckering) by acquiring spectra at 298 K vs. 223 K.

- Crystallographic Cross-Check : Compare NOE correlations with XRD-derived distances to confirm spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.